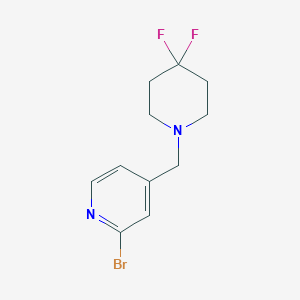

2-Bromo-4-(4,4-difluoropiperidin-1-ylmethyl)-pyridine

Description

Properties

IUPAC Name |

2-bromo-4-[(4,4-difluoropiperidin-1-yl)methyl]pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrF2N2/c12-10-7-9(1-4-15-10)8-16-5-2-11(13,14)3-6-16/h1,4,7H,2-3,5-6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXSFMATVIPNDPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)CC2=CC(=NC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The primary route involves nucleophilic substitution at the 4-position of a brominated pyridine precursor. 4,4-Difluoropiperidine reacts with a bromomethylpyridine derivative under basic conditions:

Optimized Protocol

Critical Considerations

-

Side Reactions : Competing elimination or over-alkylation may occur if stoichiometry is unbalanced.

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water).

Bromination Strategies

Direct Bromination of Pyridine Precursors

Comparative Analysis of Methods

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | KCO, ACN, 80°C | 65–78% | Simple setup, high scalability | Requires pre-brominated substrate |

| Buchwald-Hartwig | Pd(OAc), toluene | 60–70% | Direct C–N bond formation | Costly catalysts |

| Ullmann Coupling | CuI, DMF, 100°C | 55–62% | Mild conditions | Longer reaction times |

| Craig Process | HBr/HSO, 0°C | 68% | Suitable for bulk synthesis | Hazardous bromine handling |

Purification and Characterization

Chromatographic Techniques

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(4,4-difluoropiperidin-1-ylmethyl)-pyridine can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom at the second position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can target the pyridine ring or the piperidine moiety, leading to partially or fully reduced products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) are commonly used under anhydrous conditions.

Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), or potassium permanganate (KMnO₄) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), or catalytic hydrogenation using palladium on carbon (Pd/C) are utilized.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation can produce N-oxides or other oxidized derivatives.

Scientific Research Applications

2-Bromo-4-(4,4-difluoropiperidin-1-ylmethyl)-pyridine has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is used in the study of biological pathways and as a probe for investigating enzyme functions.

Industry: The compound is utilized in the development of agrochemicals, materials science, and other industrial applications.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(4,4-difluoropiperidin-1-ylmethyl)-pyridine involves its interaction with specific molecular targets. The bromine atom and the difluoropiperidine moiety contribute to its binding affinity and selectivity towards these targets. The compound can modulate biological pathways by inhibiting or activating enzymes, receptors, or other proteins involved in various cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the Pyridine 4-Position

2-Bromo-4-(piperidin-1-yl)pyridine (CAS 24255-92-3)

- Structure : Lacks the difluoro substitution on the piperidine and the methylene linker.

- Properties: Molecular weight: 241.13 g/mol (vs. ~287 g/mol for the target compound, estimated based on difluoropiperidine mass). The non-fluorinated piperidine likely exhibits lower metabolic stability due to increased susceptibility to oxidative metabolism .

- Applications : Used as a building block in cross-coupling reactions but may have shorter in vivo half-life compared to fluorinated analogs.

2-Bromo-4-(2-bromoethyl)pyridine (CAS 2002471-83-0)

- Structure : Features a bromoethyl group instead of the difluoropiperidine-methyl group.

- Properties :

- Applications : Primarily serves as a bifunctional intermediate in organic synthesis.

Halogenation Patterns

2',6-Dibromo-3,4'-bipyridine (CAS 942206-16-8)

- Structure : Contains two bromine atoms at the 2' and 6 positions, forming a bipyridine system.

- Properties: Molecular weight: 313.98 g/mol.

- Applications : Used in coordination chemistry and as a ligand in metal-organic frameworks.

2-Bromo-4-acetylpyridine (CAS 864674-02-2)

- Structure : Substituted with an acetyl group at the 4-position.

- Properties :

- Applications : Useful in synthesizing heterocyclic compounds via condensation reactions.

Piperidine and Pyrrolidine Derivatives

2-Bromo-4-(2-pyrrolidinyl)pyridine (CAS 1260665-46-0)

- Structure : Substituted with a pyrrolidine (5-membered ring) instead of a piperidine.

- Properties: Boiling point: 306°C; density: 1.434 g/cm³.

- Applications : Explored in neurotransmitter analog synthesis due to its structural similarity to nicotine.

2-Bromo-4-(1-(4-fluorophenyl)-1H-imidazol-5-yl)pyridine (Compound 64)

- Structure : Contains a fluorophenyl-imidazole group instead of difluoropiperidine.

- Properties :

- Applications : Investigated as an anti-inflammatory agent.

Physicochemical and Spectral Data Comparison

*Estimated based on structural similarity.

Key Research Findings

Metabolic Stability: The 4,4-difluoropiperidine group in the target compound reduces oxidative metabolism by cytochrome P450 enzymes, enhancing pharmacokinetic profiles compared to non-fluorinated analogs like 2-Bromo-4-(piperidin-1-yl)pyridine .

Reactivity : Bromine at the 2-position facilitates Suzuki-Miyaura cross-coupling reactions, while the methylene-linked difluoropiperidine group offers steric and electronic modulation for target engagement .

Biological Activity : Analogs with imidazole or fluorophenyl groups (e.g., Compound 64) exhibit kinase inhibition, whereas the target compound’s difluoropiperidine may favor GPCR or protease targeting .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Bromo-4-(4,4-difluoropiperidin-1-ylmethyl)-pyridine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling. For example, a modified Suzuki-Miyaura coupling using 2-bromo-4-(bromomethyl)pyridine derivatives with 4,4-difluoropiperidine in the presence of [Pd(PPh₃)₄] (5 mol%) and K₂CO₃ in toluene at reflux (39 h) yields 41% product . Optimize reaction temperature (80–110°C) and solvent polarity (toluene vs. DMF) to balance steric hindrance from the difluoropiperidine group. Purification via silica gel chromatography (hexane/EtOAc, 3:1) ensures minimal byproducts.

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer : Use X-ray crystallography (SHELX refinement for small-molecule structures) combined with ¹H/¹³C NMR (e.g., δ 3.99 ppm for methyl groups, δ 8.91 ppm for pyridine protons) and EI-MS (m/z 293.9 [M⁺]) . Validate purity via HPLC (C18 column, MeOH/H₂O mobile phase) and elemental analysis (±0.3% deviation for C, H, N).

Q. What safety precautions are critical during handling due to bromine and fluorine substituents?

- Methodological Answer : Use PPE (nitrile gloves, fume hood) to avoid inhalation/contact. Store under argon at –20°C to prevent hygroscopic degradation. Neutralize brominated waste with NaHCO₃ before disposal. Monitor for H300/H313 hazards (acute toxicity, skin irritation) .

Advanced Research Questions

Q. How do steric and electronic effects of the 4,4-difluoropiperidine group influence reactivity in cross-coupling reactions?

- Methodological Answer : The difluoropiperidine moiety introduces steric bulk (C-F bond length ~1.39 Å) and electron-withdrawing effects (σₚ = 0.06 for CF₂), slowing oxidative addition in Pd-catalyzed reactions. Compare TOF-MS data for reactions with/without the group to quantify rate differences. Use DFT calculations (B3LYP/6-31G*) to model transition states and predict regioselectivity .

Q. What strategies resolve contradictions in reported yields for analogous bromopyridine derivatives?

- Methodological Answer : Discrepancies arise from solvent polarity (e.g., DMF increases nucleophilicity but promotes decomposition) or catalyst loading. For example, 2-bromo-4-methylpyridine achieves 60–70% yield with Ni catalysts , but <50% with Pd . Design a fractional factorial experiment (variables: catalyst type, temperature, solvent) to isolate dominant factors.

Q. How can computational modeling predict the compound’s behavior in supramolecular assemblies or drug-target interactions?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using the pyridine ring as a hydrogen-bond acceptor and difluoropiperidine for hydrophobic interactions. Compare binding affinities (ΔG) with non-fluorinated analogs. Validate via surface plasmon resonance (KD values) or isothermal titration calorimetry .

Q. What experimental and analytical approaches mitigate challenges in characterizing hygroscopic or amorphous forms?

- Methodological Answer : For hygroscopic samples, use dynamic vapor sorption (DSA) to quantify moisture uptake. Prepare stable co-crystals (e.g., with sorbic acid ) for crystallography. Analyze amorphous phases via solid-state NMR (¹⁹F MAS) and PXRD paired with pair distribution function (PDF) analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.